methyl 3-chloro-5-nitrophenylacetate
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Overview
Description
methyl 3-chloro-5-nitrophenylacetate is an organic compound with a complex structure It is characterized by the presence of a chloro group, a nitro group, and a phenyl ring attached to an acetic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-5-nitrophenylacetate typically involves the esterification of (3-Chloro-5-nitro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
methyl 3-chloro-5-nitrophenylacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: (3-Amino-5-nitro-phenyl)-acetic acid methyl ester.
Hydrolysis: (3-Chloro-5-nitro-phenyl)-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-5-nitro-phenyl)-acetic acid: Similar structure but lacks the ester group.
(3-Amino-5-nitro-phenyl)-acetic acid methyl ester: Similar structure but with an amino group instead of a chloro group.
Uniqueness
methyl 3-chloro-5-nitrophenylacetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
385432-72-4 |
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Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
methyl 2-(3-chloro-5-nitrophenyl)acetate |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
FJZMKLUNGIKFGV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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